Demethyl calyciphylline A
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Overview
Description
Demethyl calyciphylline A is a naturally occurring alkaloid isolated from the fruit of Daphniphyllum longacemosum K. Rosenthal . This compound belongs to the calyciphylline A-type alkaloids, which are known for their complex polycyclic structures and diverse biological activities . The molecular formula of this compound is C22H29NO4, and it has a molecular weight of 371.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of demethyl calyciphylline A involves several key steps, including radical cyclization, piperidine ring closure, and stereocontrolled aldol cyclization . The radical cyclization forms the hydroindole system, while the piperidine ring closure is achieved through a stereocontrolled aldol cyclization. The resulting alcohol allows the methyl group to be installed in the bowl-shaped azatricyclic structure with configuration retention .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the synthetic routes and improving yields .
Chemical Reactions Analysis
Types of Reactions: Demethyl calyciphylline A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Demethyl calyciphylline A has garnered significant interest in scientific research due to its unique structure and biological activities .
Chemistry: In chemistry, it serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms .
Biology and Medicine: In biology and medicine, this compound has shown potential in various therapeutic applications, including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic activities .
Industry: In the industry, its unique structure makes it a valuable compound for developing new synthetic methodologies and exploring novel chemical reactions .
Mechanism of Action
The mechanism of action of demethyl calyciphylline A involves its interaction with specific molecular targets and pathways . It is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits neurotrophic activities by modulating neurotrophic signaling pathways .
Comparison with Similar Compounds
Demethyl calyciphylline A is unique among calyciphylline A-type alkaloids due to its specific structural features and biological activities . Similar compounds include:
Calyciphylline A: Another member of the calyciphylline A-type alkaloids with a similar polycyclic structure.
Daphniyunnine A: Shares structural similarities but differs in specific functional groups and biological activities.
Longistylumphylline A: Another related alkaloid with a similar backbone but distinct biological properties.
These compounds share a common structural framework but exhibit different biological activities and chemical reactivities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGXCFPXHFNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of discovering Demethyl calyciphylline A alongside Longeracemine?
A1: The discovery of this compound (2), described as a new compound, alongside Longeracemine (1) suggests that Daphniphyllum longeracemosum K. Rosenthal likely produces a variety of structurally related alkaloids []. This finding opens avenues for further research into the chemical diversity and potential bioactivities of compounds within this plant species.
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